molecular formula C15H28O2 B14535930 3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 62406-79-5

3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14535930
CAS No.: 62406-79-5
M. Wt: 240.38 g/mol
InChI Key: CKLCBFROXBPWHS-UHFFFAOYSA-N
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Description

3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms in the ring. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the reaction of 2,2-bis(acetylthiomethyl)-1,3-propandiol with nitrobenzaldehyde in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is carried out in toluene under reflux conditions for 12 hours, followed by neutralization with sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic framework. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of both oxygen atoms in the spirocyclic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62406-79-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

3,3,9-trimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C15H28O2/c1-11(2)13-14(4,5)10-16-15(17-13)8-6-12(3)7-9-15/h11-13H,6-10H2,1-5H3

InChI Key

CKLCBFROXBPWHS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OCC(C(O2)C(C)C)(C)C

Origin of Product

United States

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